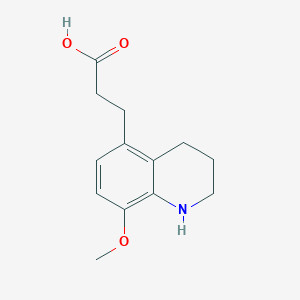
3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid is a chemical compound with the molecular formula C13H17NO3. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one with suitable reagents . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Solvents like ethanol and methanol are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocycles.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The methoxy group and the quinoline ring play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Known for its biological activities and applications in medicinal chemistry.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Used in chemoproteomic studies and ligand discovery.
8-Methoxyquinoline: Another derivative with significant biological and chemical properties.
Uniqueness
3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid is unique due to its specific structure, which combines the methoxy group and the tetrahydroquinoline ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid (CAS Number: 1706432-71-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.
The molecular formula of this compound is C14H19NO3, with a molecular weight of 251.31 g/mol. The compound features a tetrahydroquinoline structure which is known for its diverse pharmacological properties.
Biological Activity
Research into the biological activity of this compound has highlighted several key areas:
1. Antioxidant Activity
Studies have indicated that compounds with tetrahydroquinoline structures often exhibit significant antioxidant properties. The methoxy group at the 8-position may enhance the electron-donating ability of the compound, thereby increasing its capacity to scavenge free radicals.
2. Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect could be beneficial in treating chronic inflammatory diseases.
3. Neuroprotective Properties
Tetrahydroquinolines are also recognized for their neuroprotective effects. Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress-induced apoptosis.
Data Table: Summary of Biological Activities
| Activity | Mechanism/Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production | |
| Neuroprotective | Protects against oxidative stress-induced apoptosis |
Case Studies
Several case studies have explored the therapeutic potential of similar compounds:
Case Study 1: Neuroprotection in Neurodegenerative Models
A study investigated the neuroprotective effects of tetrahydroquinoline derivatives in models of Alzheimer's disease. Results showed that these compounds significantly reduced amyloid-beta toxicity in neuronal cultures.
Case Study 2: Inhibition of Inflammatory Pathways
Another study focused on the anti-inflammatory potential of tetrahydroquinoline derivatives in rheumatoid arthritis models. The compounds demonstrated a reduction in joint inflammation and pain scores compared to controls.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(8-methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-17-11-6-4-9(5-7-12(15)16)10-3-2-8-14-13(10)11/h4,6,14H,2-3,5,7-8H2,1H3,(H,15,16) |
InChI Key |
SOHMLMKKMXIBDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)CCC(=O)O)CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















